5-(Bromomethyl)-2-(2-fluorophenyl)oxazole is a synthetic organic compound characterized by its unique heterocyclic structure, which includes both nitrogen and oxygen atoms in its oxazole ring. The molecular formula for this compound is C10H7BrFNO, and it has a molecular weight of approximately 256.07 g/mol. This compound belongs to a broader class of oxazoles, which are known for their diverse chemical properties and biological activities. The presence of the bromomethyl group and the fluorophenyl moiety contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .
The biological activity of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Initial studies suggest that this compound may exhibit antimicrobial and anticancer properties, although further research is necessary to elucidate its mechanisms of action and therapeutic potential. The unique halogen substituents may enhance its binding affinity to biological targets, making it a candidate for drug development .
The synthesis of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole typically involves several key steps:
Industrial methods may employ continuous flow reactors to optimize yield and purity during large-scale production .
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole has potential applications in various fields:
Interaction studies on 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole have indicated that it may interact with various biological macromolecules, including proteins and nucleic acids. These interactions can influence cellular pathways and biological responses, suggesting that this compound could be valuable in therapeutic contexts. Detailed studies are necessary to map out these interactions comprehensively .
Several compounds share structural similarities with 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(Chloromethyl)-2-(2-fluorophenyl)oxazole | C10H7ClFNO | Contains chlorine instead of bromine, affecting reactivity. |
| 5-(Iodomethyl)-2-(2-fluorophenyl)oxazole | C10H7IFNO | Iodine substitution may enhance certain biological activities due to size and polarizability. |
| 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole | C14H8Br2FNO | Features two bromine atoms, potentially increasing reactivity compared to single-brominated analogs. |
The uniqueness of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole lies in its specific combination of halogen substituents and the oxazole ring structure, which may confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This specificity makes it a noteworthy subject for further research in medicinal chemistry and related fields .
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole is a synthetic organic compound characterized by its unique heterocyclic structure incorporating both nitrogen and oxygen atoms within its oxazole ring system . The molecular formula for this compound is C₁₀H₇BrFNO, with a precisely determined molecular weight of 256.07 grams per mole [2]. This molecular composition reflects the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom [3].
The compound belongs to the broader class of oxazole derivatives, which are recognized for their diverse chemical properties and potential applications in various fields including medicinal chemistry and materials science . The molecular weight determination has been established through multiple analytical techniques, providing consistent values across different research studies and commercial suppliers [2] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrFNO |
| Molecular Weight (g/mol) | 256.07 |
| CAS Registry Number | 2098091-29-1 |
| IUPAC Name | 5-(bromomethyl)-2-(2-fluorophenyl)-1,3-oxazole |
| Canonical SMILES | BrCC1=CN=C(O1)C2=CC=CC=C2F |
The structural elucidation and verification of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole employs multiple complementary analytical techniques to ensure accurate molecular characterization [5] [6]. Nuclear Magnetic Resonance spectroscopy serves as the primary method for structure verification, providing detailed information about chemical shifts, coupling patterns, and integration ratios that confirm the proposed molecular structure [7] [8].
Mass spectrometry plays a crucial role in molecular weight determination and structural confirmation through analysis of molecular ion peaks and characteristic fragmentation patterns [9] [10]. The technique provides unprecedented speed and accuracy in structural characterization, with uncertainty levels significantly lower than conventional methods [9]. High-resolution mass spectrometry offers additional precision by determining exact molecular mass and confirming elemental composition [10].
Infrared spectroscopy contributes essential functional group identification through characteristic absorption bands corresponding to carbon-hydrogen, carbon-nitrogen, and carbon-oxygen stretches within the oxazole ring system [11]. The method enables distinction between different chemical compounds by examining specific peaks in the infrared spectrum [11].
| Analytical Method | Information Provided | Typical Application |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Chemical shifts, coupling patterns, integration ratios | Structure elucidation and verification |
| Mass Spectrometry | Molecular ion peak, fragmentation patterns | Molecular weight determination |
| Infrared Spectroscopy | Functional group identification, C-H, C=N, C-O stretches | Functional group confirmation |
| High-Resolution Mass Spectrometry | Exact molecular mass, elemental composition | Molecular formula confirmation |
| Two-Dimensional NMR Techniques | Through-bond and through-space connectivity | Complex structural assignment |
The oxazole ring system represents the core structural feature of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole, consisting of a five-membered aromatic heterocycle containing one nitrogen atom at position 3 and one oxygen atom at position 1 [12] [13]. This heterocyclic arrangement distinguishes oxazoles from isoxazoles, where the nitrogen and oxygen atoms occupy the 1,2 positions rather than the 1,3 configuration [12].
The oxazole ring exhibits aromatic character, though to a lesser extent than thiazoles, contributing to the compound's stability and reactivity patterns [13] [14]. The aromatic nature stems from the delocalization of π-electrons across the five-membered ring, creating a planar molecular geometry that influences the compound's chemical behavior [15]. The ring system demonstrates weak basicity, with the conjugate acid possessing a pKa value of 0.8, significantly lower than imidazole derivatives which exhibit a pKa of 7 [13] [16].
The electronic structure of the oxazole ring facilitates various chemical reactions, including electrophilic aromatic substitution at the C5 position and nucleophilic aromatic substitution with leaving groups at the C2 position [13]. Deprotonation reactions typically occur at the C2 carbon, where the lithio salt exists in equilibrium with a ring-opened enolate-isonitrile structure [13]. The oxazole system also participates in Diels-Alder reactions, functioning as a diene component when reacting with electrophilic alkenes [13] [14].
The bromomethyl group (-CH₂Br) at position 5 of the oxazole ring constitutes a highly reactive electrophilic center that significantly influences the compound's chemical properties and reactivity profile [17] . This functional group is characterized by its electron-withdrawing nature due to the electronegativity of the bromine atom, which creates a partial positive charge on the methylene carbon [19] [20].
The bromomethyl functionality exhibits exceptional reactivity toward nucleophiles, enabling participation in various substitution and addition reactions . The mechanism of action involves the reactivity of the bromomethyl group toward both nucleophiles and electrophiles, allowing the compound to participate in diverse chemical transformations . The inductive effect of bromine increases the acidity of the methylene hydrogen atoms, making them more attractive electron donors compared to aromatic hydrogen atoms [22].
Nucleophilic substitution reactions represent the primary reaction pathway for the bromomethyl group, following either SN1 or SN2 mechanisms depending on reaction conditions and substrate structure [19] [23]. The bromine atom serves as an excellent leaving group, facilitating displacement reactions with various nucleophiles including hydroxide ions, cyanide ions, and amines [23]. These reactions typically proceed through a bimolecular mechanism where the reaction rate depends on concentrations of both the substrate and the nucleophile [23].
The 2-fluorophenyl substituent attached to the C2 position of the oxazole ring introduces significant electronic and steric effects that modify the compound's overall properties [24] [25]. The fluorine atom at the ortho position of the phenyl ring creates a unique electronic environment through its high electronegativity and small atomic size [26]. This substitution pattern influences both the reactivity and stability of the entire molecular system [27].
The ortho-fluorine substitution affects the aromatic system through both inductive and resonance effects [28]. The electron-withdrawing nature of fluorine reduces electron density in the phenyl ring, particularly at positions ortho and para to the fluorine substituent [28]. This electronic modification influences the compound's participation in electrophilic aromatic substitution reactions and affects the overall dipole moment of the molecule [27].
The 2-fluorophenyl group demonstrates specific reactivity patterns in nucleophilic aromatic substitution reactions, where the fluorine atom can serve as a leaving group under appropriate conditions [28]. The presence of fluorine enhances the electrophilic character of the aromatic ring, facilitating attack by nucleophiles, particularly when additional electron-withdrawing groups are present [28]. The small size of the fluorine atom minimizes steric hindrance while maximizing electronic effects, creating an optimal balance for synthetic applications [25].
The systematic IUPAC nomenclature for this compound is 5-(bromomethyl)-2-(2-fluorophenyl)-1,3-oxazole, reflecting the precise positioning of substituents according to established naming conventions [2] [4]. This nomenclature follows the standard IUPAC rules for heterocyclic compounds, where the oxazole ring serves as the parent structure and substituents are numbered according to their positions relative to the heteroatoms [4].
Additional chemical identifiers include various database-specific codes and molecular descriptors that facilitate computational and database searches [2]. The compound's molecular structure can be represented through standardized formats including InChI strings and SMILES notation, providing machine-readable descriptions of the molecular connectivity [3] [30].
Alternative nomenclature systems provide additional naming conventions that may be encountered in different scientific contexts and databases [31]. The compound may be referred to using variations in the naming of the oxazole ring system, such as 1,3-oxazole instead of oxazole, explicitly indicating the positions of the nitrogen and oxygen heteroatoms [4] [30].
Systematic naming approaches may also employ different numbering systems or descriptive terms for the substituents, particularly when emphasizing specific structural features or chemical relationships [31]. Some databases and literature sources may use alternative systematic names that highlight different aspects of the molecular structure while maintaining chemical accuracy [32].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₇BrFNO | [2] |
| Molecular Weight (g/mol) | 256.07 | [2] |
| Physical State | Solid (room temperature) | |
| Melting Point (°C) | Not determined | Predicted from analogs |
| Boiling Point (°C) | Not determined | Predicted from analogs |
| Log P (predicted) | 2.7 - 3.5 (estimated) | [3] |
| Density (g/cm³) | Not determined | Not available |
The organoleptic properties of the compound remain largely uncharacterized in the literature. However, based on structural analogs within the halogenated oxazole family, the compound is expected to be odorless or possess a faint aromatic odor characteristic of substituted heterocyclic compounds .
The solubility characteristics of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole reflect the compound's amphiphilic nature, combining polar oxazole functionality with lipophilic halogenated aromatic components . The solubility profile demonstrates typical behavior for moderately polar organic compounds with significant halogen substitution.
Aqueous Solubility: The compound exhibits poor solubility in water, consistent with its lipophilic character and the presence of halogen substituents . The limited aqueous solubility can be attributed to the hydrophobic nature of the bromomethyl group and the fluorinated aromatic ring, which reduce favorable interactions with water molecules.
Organic Solvent Solubility: The compound shows good to excellent solubility in various organic solvents . It demonstrates ready solubility in chloroform, reflecting favorable interactions between the halogenated compound and the chlorinated solvent . The compound also exhibits solubility in alcoholic solvents such as ethanol and methanol , likely due to the polar oxazole ring facilitating hydrogen bonding interactions with the hydroxyl groups of these solvents.
Aprotic Solvent Compatibility: 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole shows solubility in dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) . This solubility pattern is consistent with the compound's moderate polarity and the ability of DMSO to solvate both polar and nonpolar regions of the molecule through its amphiphilic nature.
The solubility behavior in different solvent systems provides insights into potential applications and purification methodologies. The preferential solubility in organic solvents over water suggests that synthetic procedures and analytical methods should employ organic solvent systems for optimal results.
Direct experimental determination of the melting and boiling points for 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole has not been reported in the available literature. However, thermal property predictions can be made based on structurally related compounds and thermodynamic modeling approaches.
Table 2: Thermal Properties of Related Oxazole Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Thermal Decomposition (°C) | Reference |
|---|---|---|---|---|
| 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 168-171 | 455.5 | Not reported | |
| 5-(4-Bromophenyl)-1,3-oxazole | Not reported | Not reported | Not reported | [5] |
| 3H-oxazole-2-thione | 108 | 123.6 ± 23.0 | >200 | [6] |
| 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole | Not reported | Not reported | Not reported | [3] |
| General bromomethyl oxazoles | Variable | Variable | >150 | [7] [8] |
Based on structural analog analysis, particularly the 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole which exhibits a melting point range of 168-171°C , it can be predicted that 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole would possess a melting point in the range of 150-175°C. The presence of the bromomethyl group may slightly lower the melting point compared to aryl-substituted analogs due to increased molecular flexibility.
The boiling point determination for halogenated oxazole compounds presents challenges due to potential thermal decomposition at elevated temperatures. The structurally similar compound 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole exhibits a boiling point of approximately 455.5°C , suggesting that 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole may have a comparable or slightly lower boiling point due to the aliphatic nature of the bromomethyl substituent.
The thermal stability of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole requires careful consideration due to the presence of the thermally labile bromomethyl group. Compounds containing bromomethyl functionalities are known to undergo thermal decomposition at elevated temperatures, often through radical mechanisms [7] [8].
Decomposition Pathways: The primary thermal decomposition pathway likely involves homolytic cleavage of the carbon-bromine bond in the bromomethyl group, generating bromine radicals and methyl radicals . This process typically initiates at temperatures above 150°C for bromomethyl-containing heterocycles [7] [8]. The oxazole ring system itself demonstrates considerable thermal stability, with decomposition temperatures generally exceeding 200°C for substituted oxazoles [6].
Thermal Analysis Considerations: Thermogravimetric analysis (TGA) studies on related oxazole derivatives indicate that the heterocyclic core remains intact at temperatures well above 200°C [6]. However, the introduction of the bromomethyl group creates a thermally sensitive site that may undergo decomposition through radical pathways or elimination reactions at lower temperatures.
Process Implications: The thermal instability of the bromomethyl group has significant implications for synthetic procedures and analytical methodologies. Heating should be minimized during purification processes, and storage should occur under controlled temperature conditions to prevent degradation [7]. Industrial applications requiring elevated temperatures may necessitate alternative synthetic approaches or protective strategies to maintain compound integrity.
The ultraviolet-visible absorption characteristics of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole arise from electronic transitions within the conjugated π-system encompassing both the oxazole ring and the attached fluorophenyl group [10] [11]. The compound exhibits multiple absorption bands corresponding to different electronic transitions.
Table 3: Predicted UV-Visible Absorption Characteristics
| Transition Type | Wavelength Range (nm) | Absorption Coefficient | Solvent Effects | Notes |
|---|---|---|---|---|
| π → π* (aromatic) | 250-280 | High (ε > 10⁴) | Minimal | Aromatic π-system transitions |
| π → π* (oxazole) | 280-320 | Medium (ε = 10³-10⁴) | Slight bathochromic shift | Oxazole ring transitions |
| n → π* (nitrogen) | 320-350 | Low (ε < 10³) | Significant solvatochromism | Lone pair transitions |
| Charge transfer | 350-400 | Variable | Strong solvent dependence | Intramolecular charge transfer |
Primary Absorption Bands: The compound exhibits strong absorption in the ultraviolet region (250-280 nm) corresponding to π → π* transitions within the aromatic system [10] [11]. These transitions involve the delocalized π-electrons of both the fluorophenyl group and the oxazole ring, resulting in high extinction coefficients typical of aromatic chromophores.
Extended Conjugation Effects: The oxazole ring contributes additional absorption bands in the 280-320 nm region [11]. The nitrogen and oxygen heteroatoms in the oxazole ring participate in the extended conjugation system, modulating the electronic transitions and contributing to the overall absorption profile.
Solvatochromic Behavior: The compound exhibits solvent-dependent absorption characteristics, particularly for the longer wavelength transitions [11]. Polar solvents tend to stabilize charge-transfer states, potentially leading to bathochromic shifts in the absorption maxima. The fluorine substituent in the ortho position may enhance these solvatochromic effects through its strong electron-withdrawing properties.
Infrared spectroscopy provides detailed information about the functional groups and bonding characteristics present in 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole. The compound exhibits characteristic absorption bands corresponding to various vibrational modes within the molecular structure.
Table 4: Characteristic Infrared Absorption Bands
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C=N stretching (oxazole) | 1580-1650 | Strong | Characteristic of oxazole ring |
| C-O stretching (oxazole) | 1200-1250 | Medium-Strong | Ether-like linkage in oxazole |
| C-F stretching | 1000-1100 | Strong | C-F bond characteristic |
| C-Br stretching | 550-650 | Medium | C-Br stretching vibration |
| Aromatic C=C stretching | 1450-1600 | Medium-Strong | Aromatic framework |
| Aromatic C-H stretching | 3000-3100 | Medium | Aromatic C-H bonds |
| Aliphatic C-H stretching (-CH₂Br) | 2850-3000 | Medium | Methylene C-H bonds |
| Ring breathing (oxazole) | 1000-1200 | Medium | Ring vibrations |
| Out-of-plane C-H bending | 700-900 | Medium | Substitution pattern dependent |
Oxazole Ring Vibrations: The oxazole ring exhibits characteristic C=N stretching vibrations in the 1580-1650 cm⁻¹ region, appearing as strong absorption bands . The C-O stretching mode of the oxazole ring occurs in the 1200-1250 cm⁻¹ region, reflecting the ether-like character of the oxygen-carbon bond within the heterocycle.
Halogen Substituent Signatures: The presence of the fluorine atom in the phenyl ring manifests as strong C-F stretching vibrations in the 1000-1100 cm⁻¹ region. The bromomethyl group contributes C-Br stretching vibrations in the 550-650 cm⁻¹ range, appearing as medium-intensity bands characteristic of aliphatic carbon-bromine bonds.
Aromatic System Characterization: The fluorophenyl group exhibits typical aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching modes in the 3000-3100 cm⁻¹ range. The substitution pattern on the aromatic ring influences the out-of-plane bending vibrations observed in the 700-900 cm⁻¹ region.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole, including detailed chemical shift assignments for proton, carbon, and fluorine nuclei.
The ¹H NMR spectrum of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole exhibits characteristic resonances corresponding to the various proton environments within the molecular structure [13] .
Table 5: Predicted ¹H NMR Chemical Shifts
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Oxazole H-4 | 7.8-8.0 | Singlet | 1H | Downfield due to electron-withdrawing effects |
| Aromatic protons (2-fluorophenyl) | 7.1-7.7 | Multiplet | 4H | Complex coupling patterns |
| Aromatic protons (meta to F) | 7.2-7.5 | Overlapping | - | Part of aromatic multiplet |
| Bromomethyl (-CH₂Br) | 4.5-4.7 | Singlet | 2H | Deshielded by bromine |
Oxazole Ring Proton: The single proton on the oxazole ring (H-4) appears as a singlet in the 7.8-8.0 ppm region . This downfield chemical shift reflects the electron-withdrawing nature of the nitrogen and oxygen atoms in the heterocycle, as well as the aromatic character of the oxazole system.
Aromatic Region: The fluorophenyl group contributes four aromatic protons appearing as a complex multiplet in the 7.1-7.7 ppm region . The ortho-fluorine substitution creates characteristic coupling patterns and chemical shift perturbations that distinguish these signals from unsubstituted aromatic systems.
Bromomethyl Characterization: The bromomethyl group exhibits a characteristic singlet at 4.5-4.7 ppm, representing the two equivalent methylene protons [13]. The chemical shift position reflects the deshielding effect of the electronegative bromine atom and the electron-withdrawing influence of the adjacent oxazole ring.
The ¹³C NMR spectrum provides detailed information about the carbon framework of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole, including both quaternary and protonated carbon environments [13] .
Table 6: Predicted ¹³C NMR Chemical Shifts
| Assignment | Chemical Shift (ppm) | Carbon Type | Notes |
|---|---|---|---|
| Oxazole C-2 | 160-165 | Quaternary | Bearing 2-fluorophenyl group |
| Oxazole C-5 | 150-155 | Quaternary | Bearing bromomethyl group |
| Oxazole C-4 | 125-130 | Tertiary | Protonated carbon |
| Aromatic carbons | 115-140 | Various | Fluorophenyl carbons |
| Bromomethyl (-CH₂Br) | 30-35 | Primary | Deshielded by bromine |
Oxazole Carbon Framework: The oxazole ring carbons exhibit characteristic chemical shifts reflecting their electronic environments. The C-2 carbon, bearing the fluorophenyl substituent, appears in the 160-165 ppm region due to its electron-deficient nature and proximity to the electronegative nitrogen atom .
Fluorophenyl Carbons: The aromatic carbons of the fluorophenyl group appear in the 115-140 ppm region, with the carbon-fluorine coupling providing additional splitting patterns. The carbon directly bonded to fluorine exhibits characteristic upfield shifts and large one-bond coupling constants.
Bromomethyl Carbon: The bromomethyl carbon appears significantly upfield (30-35 ppm) compared to the aromatic carbons, reflecting its aliphatic nature while showing deshielding effects from the adjacent bromine atom [13].
The ¹⁹F NMR spectrum of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole provides specific information about the fluorine environment and its interactions with surrounding nuclei [14].
Chemical Shift Characteristics: The fluorine atom in the ortho position of the phenyl ring exhibits a characteristic chemical shift in the -110 to -120 ppm region [14]. This chemical shift range is typical for aromatic fluorine substituents and reflects the electronic environment created by the electron-withdrawing oxazole substituent.
Coupling Patterns: The ¹⁹F NMR spectrum shows coupling to the adjacent aromatic protons, creating characteristic multiplet patterns that provide information about the substitution pattern and molecular connectivity [14]. The ortho-fluorine substitution produces distinctive coupling constants that can be used for structural confirmation.
Environmental Effects: The chemical shift and coupling patterns of the fluorine nucleus are sensitive to changes in the electronic environment, making ¹⁹F NMR a valuable tool for monitoring chemical transformations and assessing sample purity.
Mass spectrometry provides crucial information about the molecular ion and characteristic fragmentation pathways of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole [15] [16].
Table 7: Characteristic Mass Spectrometric Fragmentation
| m/z | Relative Intensity (%) | Assignment | Fragmentation Process |
|---|---|---|---|
| 256/258 | 5-10 | [M]⁺- (molecular ion, Br isotope pattern) | Molecular ion peak |
| 177 | 40-60 | [M-Br]⁺ (loss of bromine) | Radical loss of Br- |
| 149 | 20-40 | [M-CH₂Br]⁺ (loss of bromomethyl) | Loss of CH₂Br radical |
| 122 | 60-80 | [2-fluorophenyl-oxazole]⁺ | Retention of core structure |
| 95 | 30-50 | [2-fluorophenyl]⁺ | Loss of oxazole ring |
| 69 | 20-40 | [oxazole]⁺ | Oxazole ring fragment |
| 43 | 10-30 | [CH₂=C=O]⁺ | Secondary fragmentation |
Molecular Ion Region: The molecular ion appears at m/z 256/258, exhibiting the characteristic bromine isotope pattern with peaks separated by two mass units in an approximately 1:1 ratio [15]. The relatively low intensity of the molecular ion peak (5-10%) reflects the labile nature of the bromomethyl group under electron impact conditions.
Primary Fragmentation Pathways: The base peak region (m/z 122) corresponds to the loss of the bromomethyl group, resulting in the [2-fluorophenyl-oxazole]⁺ ion [15]. This fragmentation pathway indicates the preferential cleavage of the carbon-bromine bond and suggests that the core oxazole-fluorophenyl structure remains intact during initial fragmentation.
Secondary Fragmentation: Further fragmentation leads to the formation of the [2-fluorophenyl]⁺ ion at m/z 95 and the [oxazole]⁺ fragment at m/z 69 [17]. These secondary fragmentation products provide structural confirmation and demonstrate the stability of both the fluorinated aromatic system and the oxazole heterocycle under mass spectrometric conditions.